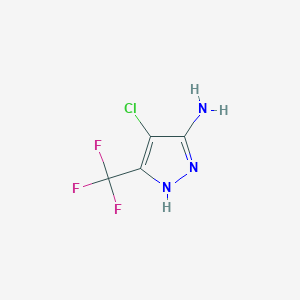![molecular formula C13H15NO3 B15055396 (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15055396.png)
(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is a bicyclic structure containing an oxygen and nitrogen atom, making it a heterocyclic compound. This compound is primarily used in research and development settings and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate can be achieved through a series of chemical reactions. One common method involves the reaction of piperidine with benzyl chloroformate, followed by an epoxidation reaction to introduce the oxirane ring . The reaction conditions typically require the use of organic solvents such as methanol, dimethyl sulfoxide, or acetonitrile, and the reactions are often carried out at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxirane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols .
Applications De Recherche Scientifique
Chemistry: In chemistry, (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its structure can be modified to create analogs with different biological activities .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action of (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with nucleophiles. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
Uniqueness: What sets (6R)-Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate apart is its specific configuration and the presence of both oxygen and nitrogen in the bicyclic ring. This unique structure imparts distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
benzyl (6R)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C13H15NO3/c15-13(14-7-6-11-12(8-14)17-11)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12?/m1/s1 |
Clé InChI |
PHSSLYCBJRMEEV-JHJMLUEUSA-N |
SMILES isomérique |
C1CN(CC2[C@@H]1O2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CN(CC2C1O2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


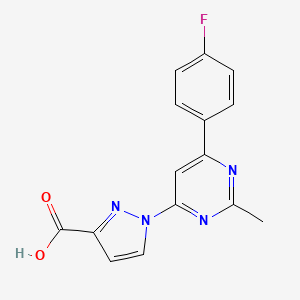
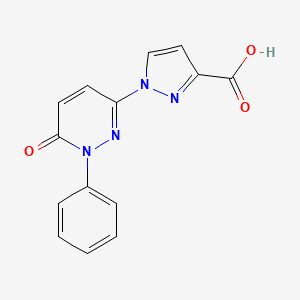
![5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)
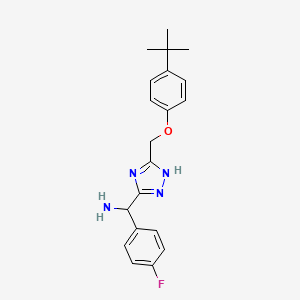
![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15055336.png)
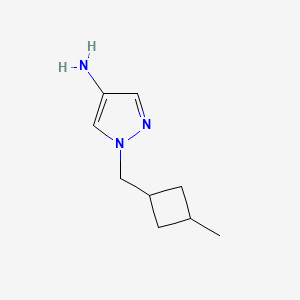
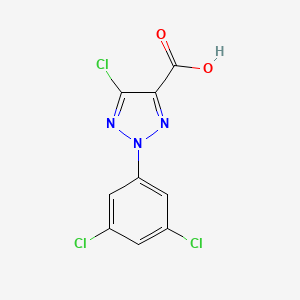
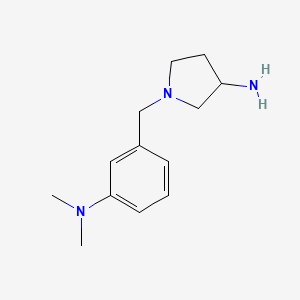
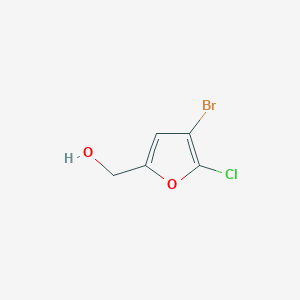

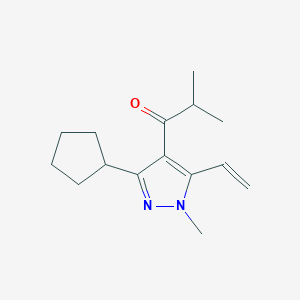
![4-Bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15055377.png)
![Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B15055381.png)
